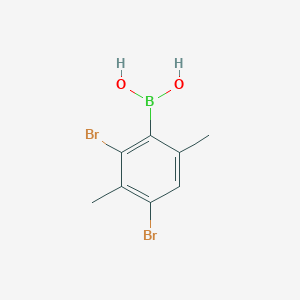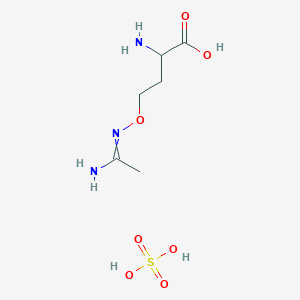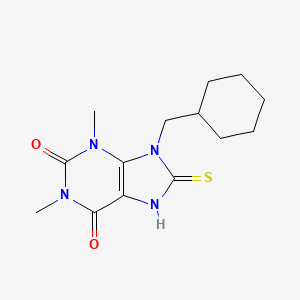
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the cyclohexylmethyl group and the sulfanylidene moiety. Common reagents used in these steps include alkylating agents, sulfur sources, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the sulfanylidene group.
Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of purine derivatives with biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for investigating the structure-activity relationships of purine-based compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, catalysts, and other advanced materials.
Mécanisme D'action
The mechanism of action of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione include other purine derivatives with modifications at the 8-position and the cyclohexylmethyl group. Examples include:
- 9-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
- 9-(cyclohexylmethyl)-1,3-dimethyl-8-oxopurine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
7465-31-8 |
|---|---|
Formule moléculaire |
C14H20N4O2S |
Poids moléculaire |
308.40 g/mol |
Nom IUPAC |
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2S/c1-16-11-10(12(19)17(2)14(16)20)15-13(21)18(11)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,21) |
Clé InChI |
ZAJLFGXXJCCUGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2CC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


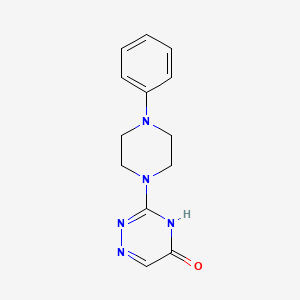
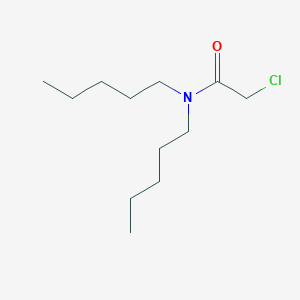
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
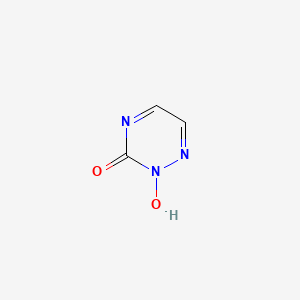
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
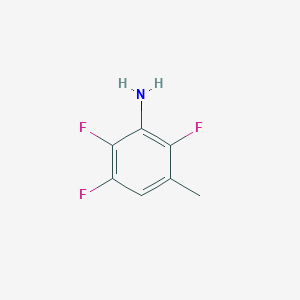
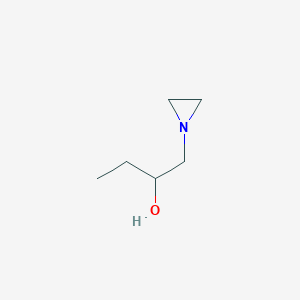
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)
